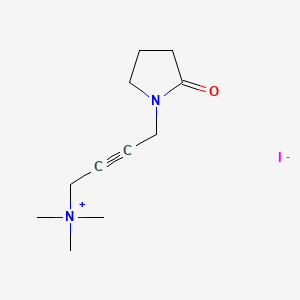
Oxotremorine M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成ルートおよび反応条件: オキソトレモルン メチオジドは、4-(2-オキソ-1-ピロリジニル)-2-ブチン-1-アミンとヨードメタンの反応を含む多段階プロセスで合成できます。 . この反応は通常無水条件下で行われ、アセトニトリルやジメチルホルムアミドなどの溶媒中で行われます。 .
工業生産方法: オキソトレモルン メチオジドの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、高い収率と純度を確保するために反応条件を厳密に制御することが含まれます。 .
化学反応の分析
反応の種類: オキソトレモルン メチオジドは、ヨウ化物イオンの存在により主に置換反応を起こします。 . 特定の条件下では酸化還元反応にも関与する可能性があります。 .
一般的な試薬と条件:
置換反応: 一般的な試薬には、水酸化物イオンやアミンなどの求核剤が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される試薬や条件によって異なります。 たとえば、水酸化物イオンによる置換反応は、対応するアルコールを生成する可能性があります。 .
4. 科学研究への応用
オキソトレモルン メチオジドは、科学研究で幅広い用途があります。
科学的研究の応用
Neuropharmacological Research
Long-Term Depression in Neurons
Research indicates that Oxotremorine M can induce long-term depression (LTD) in rat sensorimotor cortex neurons. This LTD is characterized by a rapid onset and long duration, suggesting its potential as a tool for studying synaptic efficacy changes over time. The effects can be reversed by muscarinic antagonists like atropine, indicating the specificity of this compound's action on muscarinic receptors .
Calcium Channel Modulation
this compound has been shown to modulate voltage-activated calcium channels in neurons. In adult rat intracardiac neurons, it reversibly inhibited peak barium currents, demonstrating its role in calcium signaling pathways. This inhibition was concentration-dependent and could be blocked by specific antagonists, underscoring its potential in studying calcium channel dynamics .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective and antioxidant roles of this compound in cellular models of Alzheimer's disease. It appears to exert protective effects against oxidative stress and promotes neuronal survival, making it a candidate for further exploration in neurodegenerative disease research .
Gastrointestinal Function Studies
This compound has also been utilized to investigate the functions of muscarinic receptors in gastrointestinal smooth muscle. Studies involving muscarinic receptor knockout mice have demonstrated that this compound induces phosphoinositide hydrolysis through multiple receptor subtypes (M1, M2, and M3), providing insights into its role in gastrointestinal motility .
Table: Summary of Applications
Case Studies
-
Long-Term Depression Induction
A study demonstrated that brief applications of this compound led to significant LTD in rat cortical neurons. The findings suggest that this compound can be a valuable tool for exploring synaptic plasticity mechanisms . -
Calcium Channel Inhibition
In experiments using patch-clamp techniques, this compound was found to inhibit barium currents in rat intracardiac neurons, highlighting its potential role in modulating cardiac neuron activity and calcium signaling pathways . -
Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of this compound revealed its ability to mitigate neuronal damage induced by oxidative stress, suggesting therapeutic avenues for neurodegenerative conditions like Alzheimer's disease .
作用機序
オキソトレモルン メチオジドは、さまざまな生理学的プロセスに関与するGタンパク質共役受容体であるムスカリン性アセチルコリン受容体に結合することによって作用を発揮します。 . 結合すると、これらの受容体を活性化し、神経伝達物質の放出、イオンチャネルの活性、遺伝子発現を調節する細胞内シグナル伝達のカスケードにつながります。 . この活性化は、心拍数の変化、平滑筋の収縮、認知機能の変化など、さまざまな生理学的反応をもたらす可能性があります。 .
類似化合物:
オキソトレモルン: 同じような効果を生み出す選択的なムスカリン性アセチルコリン受容体アゴニストですが、効力と選択性が異なります。.
アトロピン: ムスカリン受容体活性化に対する抑制効果を調べるために使用されるムスカリン受容体アンタゴニスト。.
ピロカルピン: 研究および臨床設定で使用される別のムスカリン受容体アゴニスト。.
独自性: オキソトレモルン メチオジドは、非選択的なムスカリン受容体アゴニストとして作用する能力が独特であり、ムスカリン受容体活性化の広範な影響を調査するための貴重なツールとなっています。 . その構造的特性は、さまざまな受容体サブタイプとの特定の相互作用も可能にし、受容体機能とシグナル伝達経路に関する洞察を提供します。 .
類似化合物との比較
Oxotremorine: A selective muscarinic acetylcholine receptor agonist that produces similar effects but with different potency and selectivity.
Pilocarpine: Another muscarinic receptor agonist used in research and clinical settings.
Uniqueness: Oxotremorine methiodide is unique in its ability to act as a nonselective muscarinic receptor agonist, making it a valuable tool for studying the broad effects of muscarinic receptor activation . Its structural properties also allow for specific interactions with various receptor subtypes, providing insights into receptor function and signaling pathways .
特性
CAS番号 |
3854-04-4; 63939-65-1 |
|---|---|
分子式 |
C11H19IN2O |
分子量 |
322.19 |
IUPAC名 |
trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide |
InChI |
InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h6-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VVLMSCJCXMBGDI-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC#CCN1CCCC1=O.[I-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















